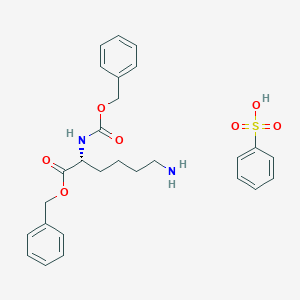

Z-D-Lys-obzl benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Z-D-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent . It is an amino acid-containing building block and can be used as a reference compound in research about succinylated protein .

Mode of Action

It is known to be used in the synthesis of lysine peptide derivatives and glucosepane .

Biochemical Pathways

It has been used in the synthesis of glucosepane , which plays a critical role in the pathophysiology of diabetes and aging in humans .

Result of Action

It has been used as a reactant in the synthesis of glucosepane , which is known to play a critical role in the pathophysiology of diabetes and aging in humans.

Action Environment

It is recommended to store the compound under ambient conditions .

Biochemische Analyse

Biochemical Properties

Z-D-Lys-obzl benzenesulfonate plays a significant role in biochemical reactions, particularly in the study of succinylated proteins . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be used as a reference compound in research about succinylated protein , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly defined in the available literature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Lys-obzl benzenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with benzyl alcohol. The final step involves the formation of the benzenesulfonate salt. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Z-D-Lys-obzl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl (Z) protecting group.

Substitution: The compound can undergo substitution reactions where the benzenesulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce deprotected lysine .

Wissenschaftliche Forschungsanwendungen

Z-D-Lys-obzl benzenesulfonate is widely used in scientific research, particularly in the following areas:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N2-[(phenylmethoxy)carbonyl]-L-lysine benzenesulfonate

- Nα-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt

- Nε-labeled Lysine derivatives

Uniqueness

Z-D-Lys-obzl benzenesulfonate is unique due to its specific configuration (D-lysine) and the presence of the benzenesulfonate group. This configuration allows for distinct interactions with succinylated proteins, making it a valuable tool in biochemical research .

Biologische Aktivität

Z-D-Lys-obzl benzenesulfonate, a derivative of lysine, is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is primarily utilized in the synthesis of lysine peptide derivatives and plays a significant role in protein modification and enzyme activity studies. The compound features a benzyloxycarbonyl (Z) group protecting the amino group of lysine, making it an essential building block in various biochemical applications .

Target Interactions

This compound acts primarily as a biochemical assay reagent. Its mechanism involves the modification of proteins, particularly through succinylation, which is significant in studying protein interactions and functions . The compound's unique structure allows it to interact specifically with succinylated proteins, facilitating research into various diseases linked to protein modifications.

Biochemical Pathways

The compound has been shown to participate in several biochemical pathways, including:

- Protein Synthesis : It serves as a precursor in synthesizing complex lysine derivatives.

- Enzyme Activity Modulation : this compound can influence enzyme activities by modifying substrate interactions.

Scientific Research Applications

This compound is widely used across various research domains:

- Chemistry : It is crucial for synthesizing complex molecules and peptide derivatives.

- Biology : The compound aids in studying enzyme kinetics and protein modifications.

- Medicine : Research involving succinylated proteins relevant to metabolic disorders often incorporates this compound .

- Industrial Applications : Used in the production of biochemicals and pharmaceuticals, this compound has potential applications in drug development .

Study 1: Protein Modification

A study highlighted the role of this compound in modifying proteins to understand their functional dynamics better. By employing this compound, researchers were able to demonstrate significant changes in enzyme activity due to succinylation, impacting metabolic pathways critical for cellular function.

Study 2: Enzyme Activity Assays

In another investigation, this compound was used to assess the activity of various enzymes. The results indicated that this compound could effectively alter enzyme kinetics, providing insights into enzyme regulation mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N2-[(phenylmethoxy)carbonyl]-L-lysine benzenesulfonate | Lysine derivative | Similar applications but different protective groups |

| Nα-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt | Ester derivative | More stable but less reactive than Z-D-Lys-obzl |

| Nε-labeled Lysine derivatives | Labeled amino acid | Useful for tracking metabolic pathways |

This compound stands out due to its specific D-lysine configuration and the presence of the benzenesulfonate group, which allows for distinct interactions with target proteins compared to similar compounds .

Eigenschaften

IUPAC Name |

benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FSRHSHDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.